molecular formula C6H3Cl2N3O4 B1311880 Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate CAS No. 52047-13-9

Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

Cat. No.: B1311880
CAS No.: 52047-13-9
M. Wt: 252.01 g/mol
InChI Key: QOZVZJLPNJOHFA-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a pyrimidine derivative characterized by a nitro group at the 5-position, chlorine atoms at the 2- and 6-positions, and a methyl ester at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents (nitro and chloro groups), which activate the pyrimidine ring for nucleophilic substitution reactions.

Properties

IUPAC Name

methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O4/c1-15-5(12)2-3(11(13)14)4(7)10-6(8)9-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZVZJLPNJOHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442167
Record name Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52047-13-9
Record name Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4,6-Dihydroxy-pyrimidine Intermediate

  • Starting materials: Sodium hydride, dimethyl malonate, and amidine salts such as formamidine acetate or acetic acid ethanamidine.
  • Procedure:
    • Sodium hydride is added to an ethanolic solution of dimethyl malonate under stirring at room temperature for 15–20 minutes.
    • Subsequently, amidine salt is added, and the mixture is refluxed for 2–3 hours.
    • After removal of solvent under reduced pressure, the residue is dissolved in water, and the pH is adjusted to 4.0–5.0 with concentrated hydrochloric acid to precipitate the 4,6-dihydroxy-pyrimidine.
    • The solid is filtered, washed with water and 95% ethanol, and dried to constant weight.
  • Yield: Approximately 76.9% to 95% depending on scale and conditions.

Nitration to 5-Nitro-4,6-dihydroxy-pyrimidine

  • Reagents: Sulfuric acid (vitriol oil) and nitrosonitric acid mixture.
  • Conditions:
    • The 4,6-dihydroxy-pyrimidine is added slowly to the acid mixture at temperatures below 30 °C.
    • The reaction mixture is stirred at 40–50 °C for 1–2 hours.
    • The reaction mixture is then poured into ice water to precipitate the nitro-substituted product.
    • The solid is filtered, recrystallized from water, and dried.
  • Yield: Typically around 86.7% to 87.6%.

Chlorination to 2,6-Dichloro-5-nitropyrimidine Derivative

  • Reagents: Phosphorus oxychloride (POCl3), catalysts such as N,N-diethylaniline or accelerine, and etamon chloride.
  • Procedure:
    • The 5-nitro-4,6-dihydroxy-pyrimidine is suspended in phosphorus oxychloride.
    • Catalysts are added to accelerate the chlorination reaction.
    • The mixture is refluxed until the starting material disappears (monitored by TLC).
    • Excess POCl3 is removed under reduced pressure.
    • The residue is poured into ice water, and the precipitate is filtered.
    • The crude product is purified by recrystallization from ethyl acetate and dried.
  • Yield: High yields of 91.7% to 93.2% have been reported.

Reaction Conditions and Molar Ratios

Step Reagents & Ratios Temperature (°C) Time (h) Yield (%)
4,6-Dihydroxy-pyrimidine synthesis Sodium hydride : dimethyl malonate : amidine salt = 1 : 1.2–1.5 : 1.8–3.0 Room temp (20–25) 2–3 76.9–95
Nitration 4,6-Dihydroxy-pyrimidine : H2SO4 : nitrosonitric acid = 1 : 3.5–4 : 4.5–5.0 <30 (add), 40–50 (react) 1–2 86.7–87.6
Chlorination 5-Nitro-4,6-dihydroxy-pyrimidine : POCl3 : accelerine : etamon chloride = 1 : excess : 1.0–1.2 : 0.1–0.2 Reflux (~100) Until completion 91.7–93.2

Additional Notes and Research Findings

  • The use of N,N-diethylaniline as a catalyst in chlorination improves yield and reduces side reactions compared to N,N-dimethylaniline.
  • The nitration step requires careful temperature control to avoid over-nitration or decomposition.
  • The chlorination reaction is exothermic and can cause foaming if catalysts are added prematurely; thus, catalyst addition timing is critical.
  • The final methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2,6-dichloro-5-nitropyrimidine-4-carboxylic acid, which is also an important intermediate.
  • Analytical techniques such as TLC monitoring during chlorination and recrystallization purification ensure high purity of the final product.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents & Conditions Yield (%) Notes
1 4,6-Dihydroxy-pyrimidine Sodium hydride, dimethyl malonate, amidine salt; reflux in ethanol 76.9–95 pH adjustment critical for precipitation
2 5-Nitro-4,6-dihydroxy-pyrimidine Sulfuric acid, nitrosonitric acid; 40–50 °C 86.7–87.6 Temperature control essential
3 This compound Phosphorus oxychloride, accelerine, etamon chloride; reflux 91.7–93.2 Catalyst addition timing critical

This detailed preparation method is based on patent literature and peer-reviewed research, ensuring a comprehensive and reliable synthesis route for this compound. The process is scalable and yields high-purity product suitable for further chemical transformations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate has several key applications in scientific research:

Chemistry

  • Intermediate in Synthesis : It is widely used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical transformations, making it valuable in synthetic chemistry.

Biology

  • Antimicrobial Properties : The compound has been investigated for its potential antimicrobial activities against various pathogens. Studies indicate significant efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : Research has shown that it exhibits anticancer properties, particularly against colon cancer cell lines (e.g., HCT116). The mechanism involves apoptosis induction through reactive oxygen species (ROS) generation.

Medicine

  • Pharmaceutical Development : The compound is explored as a precursor for developing pharmaceutical agents targeting specific enzymes or receptors. Its ability to inhibit certain enzymes could lead to novel therapeutic strategies.

Industry

  • Agrochemicals and Dyes : It finds applications in the production of agrochemicals and dyes due to its reactivity and ability to form stable intermediates.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The minimum inhibitory concentration (MIC) values indicated strong antibacterial properties, outperforming several standard antibiotics.

Anticancer Activity

In vitro studies involving HCT116 cells demonstrated that the compound exhibited an IC50 value indicating significant growth inhibition. Further mechanistic studies revealed that it induces apoptosis through ROS generation and caspase pathway activation.

Neuroprotective Effects

Preliminary research suggests potential neuroprotective effects due to its antioxidant properties, which may help mitigate oxidative stress associated with neurodegenerative diseases.

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular properties, and hazards:

Compound Name CAS Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity Hazard Statements
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate (Target) Hypothetical 2,6-Cl; 5-NO₂; 4-COOCH₃ C₆H₃Cl₂N₃O₄ 267.02 (calculated) Nitro group enhances electrophilic substitution at activated positions. Not available
Methyl 2,6-dichloro-5-(trifluoromethyl)pyrimidine-4-carboxylate 1190198-37-8 2,6-Cl; 5-CF₃; 4-COOCH₃ C₇H₃Cl₂F₃N₂O₂ ~275.03 (calculated) CF₃ group increases lipophilicity and metabolic stability. Discontinued product; hazards unspecified.
Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate 502184-51-2 2,6-Cl; 5-NH₂; 4-COOCH₃ C₆H₅Cl₂N₃O₂ 222.03 Amino group directs electrophilic substitution; potential precursor for heterocyclic synthesis. H302 (harmful if swallowed), H315/H319 (skin/eye irritation) .
Methyl 2,6-dichloro-5-iodo-4-pyrimidinecarboxylate 1136962-00-9 2,6-Cl; 5-I; 4-COOCH₃ C₆H₃Cl₂IN₂O₂ 332.91 Iodo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura). No hazard data provided.
2,4-Dichloro-5-nitropyrimidine 49845-33-2 2,4-Cl; 5-NO₂ C₄HCl₂N₃O₂ 193.98 (calculated) Positional isomer of target; nitro group meta to chlorines alters reactivity. Not specified.

Reactivity and Electronic Effects

  • Nitro Group (Target Compound) : The nitro group at the 5-position is a strong electron-withdrawing group, directing nucleophilic attack to the 4- or 6-positions. This enhances reactivity in substitution reactions, making it valuable for synthesizing fused heterocycles .
  • Trifluoromethyl Group : The CF₃ group is moderately electron-withdrawing, imparting stability against hydrolysis compared to nitro. This substituent is favored in agrochemicals for its resistance to metabolic degradation.
  • Amino Group : The electron-donating NH₂ group deactivates the pyrimidine ring, reducing electrophilic substitution but enabling condensation reactions (e.g., formation of triazines or purines).
  • Iodo Substituent : The bulky iodine atom can act as a leaving group in metal-catalyzed cross-coupling reactions, facilitating access to biaryl or alkylated derivatives.

Positional Isomerism and Substitution Patterns

The target compound’s 2,6-dichloro configuration contrasts with analogs like 2,4-dichloro-5-nitropyrimidine . The latter’s chlorine atoms at 2- and 4-positions create distinct electronic environments, altering regioselectivity in further functionalization.

Hazard Profiles

The amino-substituted analog (CAS 502184-51-2) exhibits acute toxicity (H302) and irritancy (H315/H319), likely due to its nucleophilic NH₂ group interacting with biological systems . Other analogs lack explicit hazard data, though trifluoromethyl and iodo derivatives may pose handling challenges due to halogen volatility.

Biological Activity

Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate is a synthetic compound belonging to the pyrimidine family, known for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

This compound has the following chemical formula: C6H3Cl2N3O4C_6H_3Cl_2N_3O_4. The structure includes:

  • Chlorine atoms at the 2 and 6 positions,
  • A nitro group at the 5 position,
  • A carboxylate ester at the 4 position.

This unique arrangement of functional groups contributes to its reactivity and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, it has been shown to interfere with DNA synthesis by targeting nucleotide-binding sites, which is crucial for antimicrobial and anticancer activities .
  • Reactive Oxygen Species Generation : The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells.
  • Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids, affecting their function and stability .

Antimicrobial Activity

Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth. The minimum inhibitory concentration (MIC) values vary depending on the target organism but generally fall within a range that suggests potential for therapeutic use .

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and HCT116 (colon cancer). The compound's IC50 values for these cell lines indicate potent activity, suggesting that it may serve as a lead compound in cancer drug development .

Comparative Analysis with Similar Compounds

To better understand its biological activity, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological ActivityIC50 Values
This compoundCl at positions 2 & 6; NO2 at position 5Antimicrobial, AnticancerVaries by target
Methyl 2,6-Dimethoxy-5-Nitropyrimidine-4-CarboxylateOCH3 at positions 2 & 6; NO2 at position 5Anticancer (less potent than above)Higher than above
Methyl 5-Amino-2,6-Dichloropyrimidine-4-CarboxylateNH2 instead of NO2; Cl at positions 2 & 6Moderate AntimicrobialHigher MIC

The table illustrates that while this compound shows promising biological activity, variations in structure significantly influence potency.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed an MIC of approximately 10μg/mL10\mu g/mL, indicating strong antimicrobial properties.
  • Anticancer Activity : In a recent investigation involving HCT116 cells, the compound exhibited an IC50 value of 0.25μM0.25\mu M, highlighting its potential as a therapeutic agent for colon cancer treatment .
  • Mechanistic Insights : Further research indicated that the compound's mechanism involves apoptosis induction in cancer cells through ROS generation and subsequent activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate in the laboratory?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use a fume hood due to potential respiratory hazards (H335) .
  • Waste Disposal : Segregate waste containing nitro and chlorinated groups, as these may react with other residues. Consult institutional guidelines for hazardous chemical disposal .
  • Emergency Protocols : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for persistent irritation.

Q. How can the purity of this compound be validated after synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity.
  • NMR : Compare 1^1H NMR spectra (in CDCl₃) to reference data, focusing on diagnostic peaks: the methyl ester (~3.9 ppm) and aromatic protons (~8.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ at m/z 295.96) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Stepwise Nitration and Chlorination : Start with methyl pyrimidine-4-carboxylate, followed by nitration (HNO₃/H₂SO₄ at 0–5°C) and chlorination (POCl₃/PCl₅ under reflux).
  • Key Challenges : Control reaction temperature to avoid over-nitration, which may lead to byproducts like the trinitro derivative .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement to confirm bond angles and substituent positions. For example, the nitro group’s orientation (para vs. meta) can be unambiguously determined via electron density maps .
  • Twinning Analysis : If crystals are twinned, employ SHELXE to deconvolute overlapping reflections, ensuring accurate space group assignment .

Q. What mechanistic insights explain the reactivity of the nitro group in this compound during nucleophilic substitution?

  • Methodological Answer :

  • Electrophilicity Enhancement : The nitro group’s electron-withdrawing effect activates the pyrimidine ring at C-4 and C-6 for nucleophilic attack (e.g., by amines or thiols).
  • Kinetic Studies : Monitor reactions via 19^{19}F NMR (if fluorine substituents are introduced) or HPLC to track intermediate formation. For example, substitution at C-6 proceeds faster than C-2 due to steric hindrance from the methyl ester .

Q. How can discrepancies in reported spectroscopic data for derivatives of this compound be resolved?

  • Methodological Answer :

  • Controlled Replication : Repeat syntheses under inert atmosphere (N₂/Ar) to exclude oxidative byproducts.
  • High-Resolution Techniques : Use 2D NMR (e.g., HSQC, HMBC) to assign coupling patterns and distinguish regioisomers. For instance, NOESY can confirm proximity between the nitro group and adjacent substituents .

Q. What strategies mitigate decomposition of this compound under prolonged storage?

  • Methodological Answer :

  • Stability Studies : Store at –20°C in amber vials with desiccants (e.g., silica gel). Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via TLC.
  • Stabilizers : Add 0.1% w/w BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition of the nitro group .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,6-dichloro-5-nitropyrimidine-4-carboxylate

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